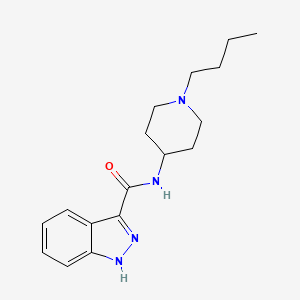
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as BPI, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has gained popularity in the scientific community due to its potential use as a research tool in the field of cannabinoid research.
作用机制
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide acts as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system results in various physiological effects such as analgesia, anti-inflammatory effects, and modulation of mood.
Biochemical and Physiological Effects:
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo experiments. It has been shown to have analgesic effects in animal models of pain, anti-inflammatory effects in models of inflammation, and anxiolytic effects in models of anxiety. N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide has also been shown to modulate the release of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide has several advantages as a research tool in the field of cannabinoid research. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the investigation of the specific effects of cannabinoid receptor activation. N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide is also stable and easy to synthesize, which makes it a cost-effective research tool. However, N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide has some limitations as a research tool. It has a short half-life, which can make it difficult to study its long-term effects. N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the use of N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide in scientific research. One area of interest is the investigation of the potential therapeutic applications of N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide in the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the investigation of the role of the endocannabinoid system in the regulation of various physiological processes such as appetite and sleep. Additionally, there is a need for further studies on the long-term effects of N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide and its potential toxicity.
合成方法
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide can be synthesized using a multistep process that involves the reaction of 1H-indazole-3-carboxylic acid with butylamine and piperidine. The final product is obtained through purification and isolation procedures. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide has been used as a research tool in the field of cannabinoid research due to its ability to activate the CB1 and CB2 receptors in the endocannabinoid system. It has been used to study the effects of cannabinoids on various physiological processes such as pain, inflammation, and anxiety. N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide has also been used to investigate the role of the endocannabinoid system in the development and progression of diseases such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-2-3-10-21-11-8-13(9-12-21)18-17(22)16-14-6-4-5-7-15(14)19-20-16/h4-7,13H,2-3,8-12H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMVWRVTNDFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)

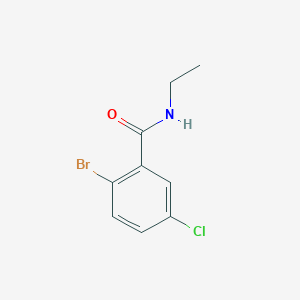
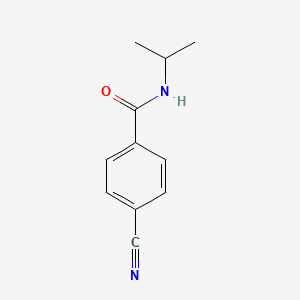
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)


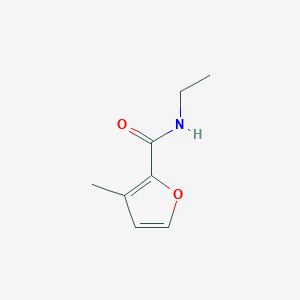
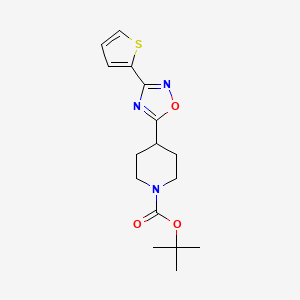
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
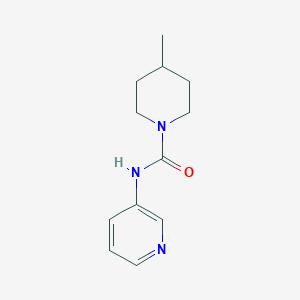
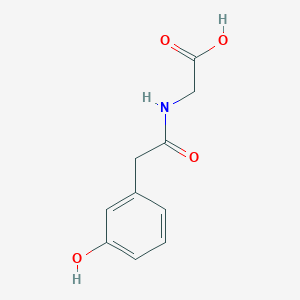
![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)
![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)